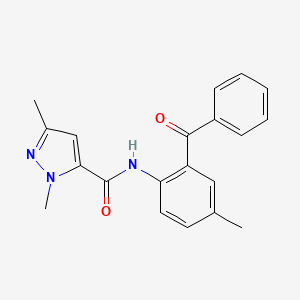

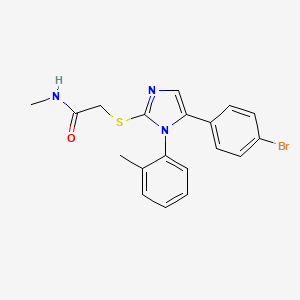

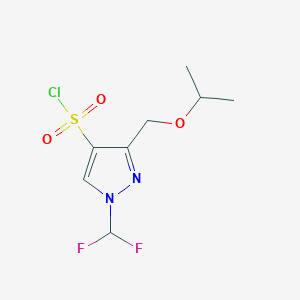

![molecular formula C20H21F3N2O3S B3003555 N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478247-66-4](/img/structure/B3003555.png)

N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and has been studied for various biological activities. Nicotinamide and its analogues have been evaluated for their potential in inducing differentiation of murine erythroleukemia cells, with some analogues showing significant activity . Additionally, nicotinamide has been recognized for its moisturizing and depigmenting properties in cosmetic applications and its ability to enhance the solubility of poorly water-soluble molecules . The specific compound , however, is not directly discussed in the provided papers.

Synthesis Analysis

While the provided papers do not detail the synthesis of the specific compound N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, they do discuss the synthesis of related nicotinamide derivatives. For instance, sulfonamides incorporating the sulfanilamide scaffold were prepared by reacting the amino moiety with various reagents, leading to a series of disubstituted sulfonamides . This suggests that the synthesis of the compound would likely involve a similar strategy of functionalizing the nicotinamide core with appropriate substituents to achieve the desired chemical structure.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For example, the molecular conformations of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives were compared, showing a higher degree of torsion between the pyridine ring and the amide group than in unsubstituted compounds . This indicates that the molecular structure, including torsion angles and the presence of substituents, is an important factor in the properties of nicotinamide derivatives.

Chemical Reactions Analysis

Nicotinamide and its derivatives can participate in various chemical reactions. For instance, nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes when treated with DNA-damaging agents . This suggests that derivatives of nicotinamide could also interact with DNA or other biological macromolecules, potentially leading to various biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives can be influenced by their molecular structure. Nicotinamide itself is a hydrophilic molecule and can act as a hydrotrope to increase the solubility of other compounds . The introduction of substituents, such as the trifluorobutenyl and dimethoxyphenethyl groups in the compound of interest, would likely alter its solubility, partitioning behavior, and permeation characteristics. Additionally, the complexation of nicotinamide with metal ions like Ni(II) and Fe(III) has been studied, showing that nicotinamide can replace water molecules in the cation coordination sphere . This could be relevant for the compound , as its substituents may affect its ability to interact with metal ions.

Aplicaciones Científicas De Investigación

1. Cellular Differentiation and Cancer Research

N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide and its analogues have been studied for their activity in inducing differentiation of murine erythroleukemia cells in culture. Research has shown that certain nicotinamide analogues can be more effective than dimethyl sulfoxide in this process. They have been noted to significantly increase globin mRNA in cultured cells, indicating their potential in cancer research and treatment (Terada et al., 1979).

2. DNA Repair Enhancement

Nicotinamide and its derivatives have been found to stimulate DNA repair synthesis in human lymphocytes damaged by UV irradiation and other agents. This stimulation is concentration-dependent and highlights the compound's significance in enhancing cellular DNA repair mechanisms (Berger & Sikorski, 1980).

3. Drug Toxicity Testing and Metabolic Imaging

Innovative uses of nicotinamide derivatives have been explored in the development of microfluidic systems for drug toxicity testing. These systems allow for non-invasive monitoring of drug responses and cell viability, offering a promising tool for drug screening and toxicity testing (Yu et al., 2017).

4. Agricultural Applications

Nicotinamide derivatives have been investigated for their fungicidal activities. Studies have shown that certain N-(thiophen-2-yl) nicotinamide derivatives display excellent fungicidal activities, outperforming some commercial fungicides. This points to their potential use in agricultural pest control (Wu et al., 2022).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3S/c1-27-16-6-5-13(12-17(16)28-2)7-10-24-19(26)14-4-3-9-25-20(14)29-11-8-15(21)18(22)23/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZIJQOXCJEASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

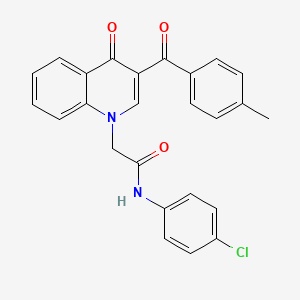

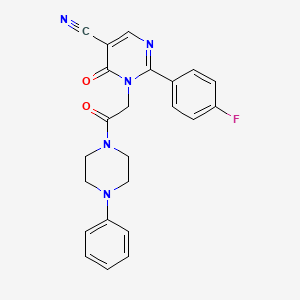

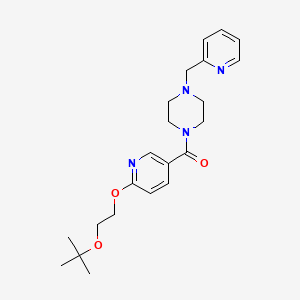

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

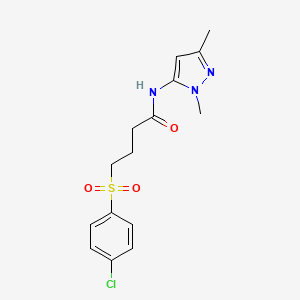

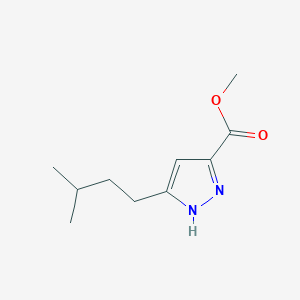

![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)

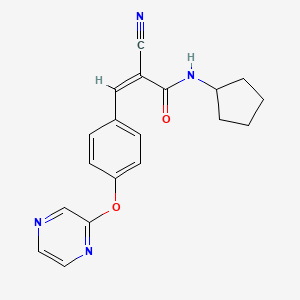

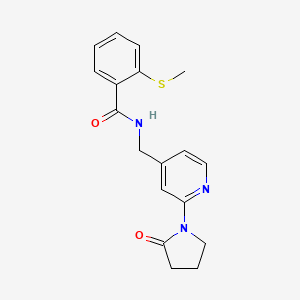

![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)

![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)